L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-serine
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Overview
Description
L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-serine is a synthetic peptide composed of six amino acids: tyrosine, serine, glycine, phenylalanine, leucine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-serine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to specific proteins and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-serylglycyl-L-phenylalanyl-L-leucyl-L-serine
- L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-alanine
- L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-threonine
Uniqueness
L-Tyrosyl-D-serylglycyl-L-phenylalanyl-L-leucyl-L-serine is unique due to its specific sequence and the presence of both L- and D-amino acids, which can influence its structural properties and biological activity. This combination of amino acids can result in distinct interactions with biological targets and unique functional properties.
Properties
CAS No. |
82015-01-8 |
---|---|
Molecular Formula |
C32H44N6O10 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H44N6O10/c1-18(2)12-23(30(45)38-26(17-40)32(47)48)36-31(46)24(14-19-6-4-3-5-7-19)35-27(42)15-34-29(44)25(16-39)37-28(43)22(33)13-20-8-10-21(41)11-9-20/h3-11,18,22-26,39-41H,12-17,33H2,1-2H3,(H,34,44)(H,35,42)(H,36,46)(H,37,43)(H,38,45)(H,47,48)/t22-,23-,24-,25+,26-/m0/s1 |
InChI Key |
HYOUOQLWDILDFJ-IYMLOVEFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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